2-Hydrazino-5-methoxy-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-3-7-6(4-5)10-8(11-9)13-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVKJRKJMPQOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the Benzothiazole Scaffold in Medicinal Chemistry and Drug Discovery
The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement that facilitates interactions with various biological targets. This structural versatility has enabled the development of benzothiazole-containing compounds with a remarkable spectrum of pharmacological activities.
Historically, the benzothiazole core has been integral to the synthesis of dyes and industrial chemicals. However, its therapeutic potential soon became evident, leading to the development of numerous drugs and clinical candidates. The diverse applications of benzothiazole derivatives underscore their importance in drug discovery.
Table 1: Reported Biological Activities of Benzothiazole Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. |
| Antimicrobial | Activity against a range of bacteria, fungi, and other microorganisms. |
| Anticonvulsant | Management of epileptic seizures. |
| Anti-inflammatory | Reduction of inflammation and associated pain. |
| Antiviral | Inhibition of viral replication. |
The continued exploration of this scaffold is driven by the desire to discover novel therapeutic agents with improved efficacy and reduced side effects.
Significance of Hydrazine and Methoxy Moieties in Benzothiazole Derivatives
The biological activity of the benzothiazole (B30560) scaffold can be significantly modulated by the introduction of various functional groups. The presence of hydrazine (B178648) (-NHNH2) and methoxy (B1213986) (-OCH3) moieties in 2-Hydrazino-5-methoxy-1,3-benzothiazole is of particular interest to medicinal chemists.
The hydrazine moiety is a versatile functional group known to be a key pharmacophore in a multitude of bioactive molecules. Hydrazones, formed by the reaction of hydrazines with aldehydes and ketones, are a class of compounds with broad biological applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The presence of the hydrazine group in the 2-position of the benzothiazole ring offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This functional group can also participate in hydrogen bonding interactions with biological targets, which can be crucial for molecular recognition and biological activity.
Research Trajectories and Academic Importance of 2 Hydrazino 5 Methoxy 1,3 Benzothiazole
Established Synthetic Routes to the 2-Hydrazino-1,3-benzothiazole Core
The formation of the fundamental 2-hydrazino-1,3-benzothiazole structure can be approached from different starting materials, including substituted anilines and 2-mercaptobenzothiazole precursors.
Multi-Step Synthesis from Substituted Anilines and Thiocyanate (B1210189) Derivatives
A common and versatile method for constructing the benzothiazole core begins with appropriately substituted anilines. For the synthesis of the 5-methoxy analogue, the process starts with p-anisidine (B42471) (4-methoxyaniline).
The synthesis involves the following key steps:
Formation of Thiourea (B124793) : p-Anisidine is reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), typically in an acidic medium like glacial acetic acid. ekb.eg This reaction forms the corresponding N-(4-methoxyphenyl)thiourea intermediate.
Oxidative Cyclization : The thiourea derivative undergoes an intramolecular oxidative cyclization to form the benzothiazole ring. researchgate.net This step is commonly achieved using bromine in acetic acid as the oxidizing agent, which facilitates the C-S bond formation, yielding 2-amino-6-methoxybenzothiazole. ekb.egresearchgate.netekb.eg
Conversion to Hydrazine : The final step involves the conversion of the 2-amino group to the desired 2-hydrazino functionality. This transformation can be carried out by reacting the 2-amino-6-methoxybenzothiazole with hydrazine hydrate. ekb.egekb.eg The reaction is often performed in the presence of concentrated hydrochloric acid and a high-boiling solvent like ethylene (B1197577) glycol at elevated temperatures. ekb.egekb.egniscair.res.in
Table 1: Multi-Step Synthesis Pathway from p-Anisidine
| Step | Starting Material | Reagents | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| 1 | p-Anisidine | NH₄SCN, Glacial Acetic Acid | N-(4-methoxyphenyl)thiourea | ekb.eg |
| 2 | N-(4-methoxyphenyl)thiourea | Br₂, Glacial Acetic Acid | 2-Amino-6-methoxybenzothiazole | ekb.egresearchgate.netekb.eg |
Preparation from 2-Mercaptobenzothiazole Precursors
An alternative and more direct route to introduce the hydrazino group utilizes 2-mercaptobenzothiazole derivatives as starting materials. This method involves a direct nucleophilic substitution reaction.
For the target compound, the synthesis begins with 2-mercapto-5-methoxybenzothiazole. This precursor is refluxed with an excess of hydrazine hydrate, often in a solvent such as ethanol (B145695). researchgate.netaip.orgchemicalpapers.com During this process, the mercapto (-SH) group at the 2-position is displaced by the hydrazino (-NHNH₂) group, with hydrogen sulfide (B99878) being liberated as a byproduct. researchgate.net This method is efficient for directly obtaining 2-hydrazinobenzothiazole and its analogues. researchgate.netresearchgate.net The required precursor, 5-methoxybenzothiazole-2-thiol, is itself a known compound used in further synthetic applications. nih.gov
Condensation and Cyclization Reactions to Form the Benzothiazole Ring System
The fundamental construction of the benzothiazole ring is often achieved through condensation and cyclization reactions. A primary method involves the reaction of an ortho-substituted aminothiophenol with a reagent that provides the carbon atom for the 2-position of the thiazole (B1198619) ring.
In the context of the target compound, this would involve 2-amino-5-methoxythiophenol as the key intermediate. This compound can then be reacted with various electrophiles, such as carboxylic acids, acyl chlorides, or nitriles, to form the benzothiazole ring. mdpi.com For example, condensation with a suitable one-carbon synthon followed by cyclization would yield a 2-substituted-5-methoxybenzothiazole. The substituent at the 2-position can then be converted to a hydrazino group if it is a suitable leaving group. This approach highlights the versatility of building the benzothiazole core from basic aromatic precursors.
Derivatization and Functionalization Strategies for this compound
The 2-hydrazino group and the benzothiazole ring of the title compound offer multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Synthesis of Hydrazone Derivatives via Condensation with Aldehydes and Ketones
The hydrazino moiety in this compound is highly reactive towards carbonyl compounds. It readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone derivatives. nih.govuobaghdad.edu.iq
This reaction is typically performed by refluxing the 2-hydrazino-6-methoxybenzothiazole with the desired aldehyde or ketone in a suitable solvent, most commonly absolute ethanol. ekb.eg A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction. ekb.eg The nucleophilic nitrogen of the hydrazino group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. niscair.res.in This method has been used to synthesize a broad array of hydrazones by reacting 2-hydrazino-6-methoxybenzothiazole with various substituted aromatic aldehydes. ekb.eg
Table 2: Examples of Hydrazone Derivatives from 2-Hydrazino-6-methoxybenzothiazole
| Aldehyde Reactant | Resulting Hydrazone Substituent at the Imine Carbon | Reference |
|---|---|---|
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | ekb.eg |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | ekb.eg |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | ekb.eg |
Chemical Modifications and Substitutions on the Benzothiazole Ring
The benzothiazole ring system itself can be subjected to further functionalization, although this is less common than derivatizing the hydrazino group. The benzene (B151609) portion of the bicyclic system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the methoxy group.
The methoxy group at the 5-position is a strongly activating, ortho- and para-directing group. Conversely, the fused thiazole ring generally acts as a deactivating group. The interplay between these directing effects determines the regioselectivity of reactions like nitration, halogenation, or sulfonation. The easy functionalization of the benzothiazole moiety makes it a valuable building block for creating diverse and potentially pharmacologically active heterocycles. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement in Synthetic Protocols
A variety of catalysts have been employed to enhance the synthesis of the benzothiazole core. For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes has been achieved with high yields using catalysts such as phosphonium (B103445) acidic ionic liquids (75–92% yield), Cu(II)-containing nano-silica triazine dendrimers (87–98% yield), and Bi2O3 nanoparticles (75–95% yield). mdpi.com Transition metal catalysts like RuCl3 and Pd(OAc)2 have also been used for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles in yields up to 91%. nih.gov The choice of catalyst can significantly reduce reaction times and temperatures.
The reaction solvent plays a crucial role in yield and sustainability. While traditional organic solvents like DMF are effective, there is a growing trend towards using environmentally benign solvents. nih.gov A green chemistry approach for synthesizing benzothiazoles involved using water as the solvent with K2S2O8 as an oxidant and K2CO3 as a catalyst, achieving an 87% yield after refluxing for one hour. jsynthchem.com Glycerol has also been utilized as a green solvent in conjunction with specific catalysts. mdpi.com
Temperature and reaction time are interdependent parameters that must be carefully controlled. Microwave irradiation has emerged as an alternative energy source to conventional heating, often leading to dramatically reduced reaction times and improved yields. For example, the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate (B1199739) was expedited using microwave irradiation for a total of 300 seconds. iosrjournals.org In other protocols, reaction temperatures can range from 60 °C using Bi2O3 nanoparticles (1-2 hours) to 120 °C with phosphonium acidic ionic liquids (25-90 minutes), demonstrating the trade-offs between temperature, time, and catalyst choice. mdpi.com
The synthesis of the hydrazino group itself is often a high-yielding step. The preparation of 2-hydrazinobenzothiazole derivatives is commonly achieved by refluxing 2-mercaptobenzothiazole or a related precursor with hydrazine hydrate in a solvent like ethanol. nih.govresearchgate.netnih.gov For example, 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide was prepared by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol for 6 hours, resulting in a 62% yield. iosrjournals.org Optimizing the duration of reflux and the molar ratio of reactants is key to maximizing the yield of the final hydrazino product.
Interactive Table: Optimization of Synthetic Protocols for Benzothiazole Derivatives
| Protocol/Target | Optimized Parameter(s) | Conditions | Yield (%) | Reference |
| 2-Substituted Benzothiazoles | Catalyst, Energy Source | Glycerol, CEM-focused MW | 78-96 | mdpi.com |
| 2-Substituted Benzothiazoles | Catalyst, Temperature | Bi2O3 NPs, 60 °C | 75-95 | mdpi.com |
| Benzothiazole Analogues | Solvent, Oxidant | H2O, K2S2O8 | 87 | jsynthchem.com |
| 2-Aminobenzothiazoles | Catalyst | RuCl3 | up to 91 | nih.gov |
| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Energy Source, Time | Microwave irradiation, 300 seconds | N/A | iosrjournals.org |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Reagent, Time | Hydrazine hydrate, 6 hr reflux | 62 | iosrjournals.org |
Contributions of the Hydrazine Functionality to Biological Potency
The hydrazine (-NHNH2) group at the C-2 position of the benzothiazole ring is a key functional group that significantly contributes to the biological potency of the molecule. This moiety is a common pharmacophore in medicinal chemistry, known for its ability to form various derivatives such as hydrazones, which possess a broad spectrum of biological activities. researchgate.net The nitrogen atoms of the hydrazine group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.
The reactivity of the hydrazine group allows for the synthesis of a diverse library of derivatives. For instance, condensation of the hydrazine with various aldehydes and ketones yields hydrazone derivatives. These derivatives often exhibit enhanced biological activities, including antimicrobial and anticancer properties. The formation of the azomethine group (-N=CH-) in hydrazones is crucial for their biological action, and the nature of the substituent on the imine carbon can further modulate the activity.
In the context of 2-hydrazinobenzothiazole derivatives, the hydrazine moiety has been shown to be essential for their antimicrobial activity. Studies on a series of benzothiazole hydrazide derivatives have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the benzothiazole fragment in conjunction with the hydrazide group appears to be a key factor for their antibacterial efficacy. researchgate.net
Influence of the Methoxy Group at Position 5 on Efficacy and Selectivity
The methoxy (-OCH3) group is a common substituent in medicinal chemistry that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its presence at position 5 of the benzothiazole ring in this compound is expected to modulate the compound's efficacy and selectivity. The methoxy group is an electron-donating group, which can alter the electron density of the benzothiazole ring system, thereby affecting its interaction with biological targets.
While specific studies on the 5-methoxy derivative are limited, research on related benzothiazole structures provides insights into the potential role of this substituent. For instance, in a study on benzothiazole derivatives as potential anticancer agents, the introduction of a methoxy group at the C-6 position of the benzothiazole ring was found to be favorable for activity. mdpi.com This suggests that the position and electronic nature of substituents on the benzene ring of the benzothiazole scaffold are critical for biological activity.
Furthermore, the methoxy group can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often crucial for a drug to effectively reach its target site in the body. The methoxy group can also participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity. For example, in the design of benzothiazole-based inhibitors, methoxy groups have been shown to form key interactions within the binding sites of enzymes. mdpi.com
A study on the synthesis of novel benzothiazole-hydrazone derivatives as human monoamine oxidase B (hMAO-B) inhibitors utilized 2-mercapto-5-methoxybenzothiazole as a starting material. The resulting derivatives showed significant and selective inhibitory activity against hMAO-B, with the most active compound exhibiting an IC50 value in the nanomolar range. This highlights the potential of the 5-methoxybenzothiazole scaffold in developing potent enzyme inhibitors. nih.gov
Positional and Substituent Effects on the Benzothiazole Ring System
The C-2 position of the benzothiazole ring is a primary site for chemical modification, and the nature of the substituent at this position has a profound impact on the biological activity of the resulting derivatives. nih.gov In the case of this compound, the hydrazine group serves as a versatile handle for introducing a wide array of substituents.
As previously mentioned, the condensation of the 2-hydrazino group with various carbonyl compounds to form hydrazones is a common strategy to generate libraries of biologically active molecules. The SAR studies of these hydrazone derivatives often reveal that the nature of the aromatic or heterocyclic ring attached to the imine carbon significantly influences the potency and spectrum of activity. For instance, the presence of electron-withdrawing or electron-donating groups on this appended ring can modulate the electronic properties of the entire molecule and its interaction with biological targets.
Furthermore, the hydrazine moiety can be acylated to form hydrazides, which can then be cyclized to form various heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. These modifications at the C-2 position lead to new chemical entities with potentially unique biological profiles. The choice of the acylating agent and the subsequent cyclization conditions can be varied to access a wide range of derivatives for SAR studies. researchgate.net
The following table summarizes the impact of different types of substituents at the C-2 position on the biological activities of benzothiazole derivatives, based on general findings in the literature.
| Substituent Type at C-2 | General Impact on Biological Activity | Reference |
| Hydrazone Linkage | Often enhances antimicrobial and anticancer activities. | researchgate.net |
| Acylhydrazide Moiety | Serves as a key intermediate for synthesizing heterocyclic derivatives with diverse biological activities. | researchgate.net |
| Heterocyclic Rings (e.g., triazole, oxadiazole) | Can lead to compounds with potent and specific activities, such as enzyme inhibition. | nih.gov |
While specific data on substitutions at the C-4 and C-6 positions of this compound are scarce, studies on other benzothiazole series have shown that even minor changes at these positions can lead to significant differences in biological potency and selectivity. For example, a study on the antiproliferative activity of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring increased the antiproliferative activity. nih.gov This indicates that electron-withdrawing groups at this position can be beneficial for certain biological activities.
In another study focusing on benzothiazole-based therapeutics, it was noted that electron-withdrawing substituents at C-5, particularly fluorine, can substantially boost anticancer efficacy. mdpi.com Layering a fluorine at C-5 with a methoxy or methyl substituent at C-6 has been demonstrated to produce synergistic antiproliferative effects. mdpi.com This highlights the intricate interplay between substituents at different positions on the benzothiazole ring.
The table below provides a general overview of the effects of substituents at peripheral positions on the biological activity of benzothiazole derivatives.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |
| C-6 | Electron-withdrawing (e.g., -NO2, -CN) | Increased antiproliferative activity. | nih.gov |
| C-6 | Methoxy (-OCH3) | Favorable for kinase inhibitory activity. | mdpi.com |
| C-5 | Electron-withdrawing (e.g., -F) | Enhanced anticancer efficacy and metabolic stability. | mdpi.com |
Conformational and Stereochemical Aspects in SAR Analysis
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. The specific shape of a molecule dictates how it fits into the binding site of a biological target. For this compound and its derivatives, conformational flexibility and the potential for stereoisomers can have significant implications for their SAR.
The benzothiazole ring system itself is largely planar. However, the substituents at the C-2 position, particularly those derived from the hydrazine group, can introduce conformational flexibility. For example, the bond between the C-2 carbon and the first nitrogen of the hydrazine group, as well as the N-N bond of the hydrazine, are rotatable. The preferred conformation around these bonds will be influenced by steric and electronic interactions with the rest of the molecule and the surrounding environment. A crystallographic investigation of benzothiazol-2-yl-hydrazine revealed that the five-membered thiazole ring is coplanar with the fused benzene ring, and the crystal structure is stabilized by intermolecular hydrogen bonding. researchgate.net
When chiral centers are introduced into the derivatives, for instance, through the reaction of the hydrazine with a chiral ketone or aldehyde, the resulting stereoisomers can exhibit different biological activities. This is because the binding sites of biological macromolecules are chiral, and they will interact differently with each enantiomer or diastereomer. Therefore, the separation and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR.
Computational Approaches in Delineating Structure-Activity Relationships
Computational chemistry plays an increasingly important role in modern drug discovery and SAR analysis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into how the chemical structure of a compound relates to its biological activity. benthamscience.com
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a model can be developed to predict the activity of new, unsynthesized compounds. For benzothiazole derivatives, QSAR models have been successfully used to identify key structural features that are important for their cytotoxic activity. researchgate.net Such models can guide the design of new derivatives with improved potency.
Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method can help to visualize the interactions between the ligand and the active site of the target, providing a rational basis for understanding the observed biological activity. For instance, docking studies of benzothiazole-hydrazone derivatives as MAO-B inhibitors have revealed the key binding modes and interactions within the enzyme's active site, which correlate well with the experimentally observed inhibitory activities. nih.gov
In the context of this compound, computational studies could be employed to:
Predict the binding modes of its derivatives with various biological targets.
Rationalize the observed SAR trends.
Guide the design of new analogs with enhanced activity and selectivity.
Predict the ADME properties of the designed compounds.
A computational study on benzothiazole derivatives using density functional theory (DFT) has been used to analyze their optimized geometry, electronic properties (HOMO-LUMO), and reactivity descriptors. Such studies can provide a deeper understanding of the intrinsic properties of the molecules and how they relate to their biological potential. mdpi.com
Biological Activities and Mechanistic Insights of 2 Hydrazino 5 Methoxy 1,3 Benzothiazole Derivatives
Antimicrobial Activity Investigations
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of 2-Hydrazino-5-methoxy-1,3-benzothiazole have emerged as promising candidates, demonstrating significant activity against a wide range of bacteria and fungi.
Substituted 2-hydrazino-1,3-benzothiazole derivatives have been extensively evaluated for their antibacterial properties. Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria. For instance, various synthesized benzothiazole (B30560) hydrazide derivatives have demonstrated promising activity against Escherichia coli and Staphylococcus aureus. researchgate.net Specifically, certain benzylidene-2-hydrazino benzothiazole compounds have shown notable zones of inhibition against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris.
Research has indicated that modifications on the benzothiazole ring can significantly influence antibacterial action. For example, benzothiazole derivatives linked with an isatin (B1672199) moiety displayed better activity against Gram-negative strains than Gram-positive ones, with one compound showing excellent efficacy against E. coli and P. aeruginosa, even surpassing the standard drug ciprofloxacin (B1669076) in some cases. nih.gov Another study highlighted a derivative with potent inhibition against S. aureus and Bacillus subtilis. nih.gov The antibacterial spectrum has been shown to include Bacillus subtilis and Salmonella typhi.
The following table summarizes the antibacterial activity of selected 2-hydrazino-1,3-benzothiazole derivatives against various bacterial strains.
| Bacterial Strain | Activity Observed | Compound Type |
| Escherichia coli (Gram-negative) | Active, with significant zones of inhibition. researchgate.net Some derivatives show MIC values as low as 3.1 µg/mL. nih.gov | Benzylidene-2-hydrazino benzothiazoles, Isatin-benzothiazole derivatives. researchgate.netnih.gov |
| Proteus vulgaris (Gram-negative) | Active, with measurable zones of inhibition. | Benzylidene-2-hydrazino benzothiazoles. |
| Staphylococcus aureus (Gram-positive) | Active, with some derivatives showing high inhibitory growth. researchgate.net MIC values can be as low as 0.025 mM for potent derivatives. nih.gov | Benzothiazole hydrazide derivatives. researchgate.netnih.gov |
| Bacillus subtilis (Gram-positive) | Active. nih.gov | Benzothiazole derivatives. nih.gov |
| Pseudomonas aeruginosa (Gram-negative) | Active, with some derivatives showing MIC values of 6.2 µg/mL. nih.gov | Isatin-benzothiazole derivatives. nih.gov |
| Salmonella typhi (Gram-negative) | Active. | Benzothiazole derivatives. |
In addition to their antibacterial effects, 2-hydrazino-1,3-benzothiazole derivatives have demonstrated a broad spectrum of antifungal activity. Research has confirmed their inhibitory action against various pathogenic fungi. Studies have reported the efficacy of these compounds against species such as Candida albicans. nih.govmdpi.com
The structural features of these derivatives play a crucial role in their antifungal potency. For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be more potent against Candida species than similar compounds lacking the hydrazone linkage, a superiority attributed to increased lipophilicity which may enhance penetration of the fungal cell membrane. mdpi.com Some hydrazone derivatives containing a 2(3H)-benzothiazolone moiety have exhibited excellent fungicidal activities. researchgate.net One study highlighted a benzothiazole derivative with good inhibitory activity against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity higher than the standard drug fluconazole. rsc.org
The table below details the antifungal spectrum of activity for representative derivatives.
| Fungal Strain | Activity Observed | Compound Type |
| Candida albicans | Active, with some derivatives showing lower MIC values than fluconazole. mdpi.com | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives. mdpi.commdpi.com |
| Candida glabrata | Potent activity, in some cases superior to fluconazole. rsc.org | Modified benzothiazole derivatives. rsc.org |
| Cryptococcus neoformans | Potent activity, in some cases superior to fluconazole. rsc.org | Modified benzothiazole derivatives. rsc.org |
| Dermatophytes (e.g., Microsporum, Trichophyton) | Active, showing growth inhibition. mdpi.com | Benzothiazole derivatives. mdpi.com |
The antimicrobial effects of benzothiazole derivatives are believed to stem from their ability to interfere with essential microbial cellular processes. A primary proposed mechanism is the inhibition of critical enzymes necessary for pathogen survival. nih.gov
One of the key targets identified is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov By inhibiting DHPS, these compounds disrupt the folic acid pathway, which is essential for the synthesis of nucleotides and, consequently, DNA, leading to the cessation of bacterial growth. nih.gov Other bacterial enzymes that have been identified as potential targets for benzothiazole derivatives include DNA gyrase, which is involved in DNA replication, and dihydrofolate reductase, another key enzyme in the folate pathway. nih.gov The inhibition of these enzymes disrupts fundamental cellular processes, providing a basis for the broad-spectrum antibacterial activity observed. nih.gov
For their antifungal action, one proposed target is the fungal enzyme lanosterol (B1674476) C14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. mdpi.com Another potential target is N-Myristoyltransferase (NMT), an enzyme whose inhibition has been linked to fungicidal activity. rsc.org
Anticancer and Antiproliferative Research
The quest for more effective and selective cancer therapies has led to the investigation of various synthetic compounds, including derivatives of 2-hydrazino-1,3-benzothiazole. These molecules have shown considerable promise in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.
Numerous studies have documented the antiproliferative activity of 2-hydrazino-1,3-benzothiazole derivatives against a panel of human cancer cell lines. Benzothiazole-hydrazone conjugates have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. rsc.orgresearchgate.net For example, a series of 2-anilinopyridyl linked benzothiazole-hydrazone conjugates showed potent antiproliferative effects against MCF-7 cells, with some compounds exhibiting IC50 values as low as 1.03 µM. rsc.org
The cytotoxic activity extends to other cancer cell types as well. Benzothiazole hydrazones have been evaluated for their in vitro antiproliferative activity against human leukemia (HL-60) and colon (HCT-8) cancer cell lines, showing good cytotoxicity. New benzothiazole derivatives have also demonstrated potent cytotoxic effects against the MCF-7 cell line, with some compounds being more potent than the reference drug cisplatin. nih.gov
The following table presents a summary of the antiproliferative efficacy of selected derivatives.
| Cancer Cell Line | Cell Type | Activity (IC50 values) | Compound Type |
| MCF-7 | Breast Adenocarcinoma | Potent; values as low as 1.03 µM and 5.15 µM reported. rsc.orgnih.gov | 2-Anilinopyridyl linked benzothiazole-hydrazones, various substituted benzothiazoles. rsc.orgnih.gov |
| HL-60 | Leukemia | Good cytotoxicity observed. | Benzothiazole hydrazones. |
| HCT-8 | Colon | Good cytotoxicity observed. | Benzothiazole hydrazones. |
| HepG2 | Hepatocellular Carcinoma | Effective in reducing cell viability. nih.gov | 2-Substituted benzothiazoles. nih.gov |
The anticancer effects of 2-hydrazino-1,3-benzothiazole derivatives are mediated through several cellular mechanisms, primarily the induction of apoptosis and disruption of the cell cycle. nih.govnih.gov
Apoptosis, or programmed cell death, is a key mechanism by which these compounds eliminate cancer cells. Studies have shown that certain benzothiazole derivatives induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins like BAX and the key executioner enzyme, caspase-3. nih.gov The induction of apoptosis is a hallmark of their anticancer activity. researchgate.netnih.gov For instance, treatment of hepatocellular carcinoma cells with 2-substituted benzothiazole derivatives led to increased DNA fragmentation and loss of mitochondrial membrane potential, both characteristic features of apoptosis. nih.gov This process can also be triggered by the generation of free radicals, leading to oxidative stress and subsequent tumor cell death. nih.gov
In addition to apoptosis, these derivatives can arrest the cell cycle, preventing cancer cells from proliferating. Flow cytometric analysis has revealed that potent benzothiazole-hydrazone conjugates can induce cell cycle arrest in the G2/M phase in a dose-dependent manner in MCF-7 cells. rsc.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby halting their division and growth. Some benzimidazole (B57391) derivatives, structurally related to benzothiazoles, have also been shown to arrest cells in the G1 phase through the increased expression of p21. eurekaselect.com The ability to modulate the cell cycle is a crucial aspect of their antiproliferative profile. nih.govmdpi.com
Anti-inflammatory Effects and Mechanistic Elucidation
Derivatives of this compound have demonstrated notable anti-inflammatory properties. The benzothiazole nucleus is a key pharmacophore in various compounds exhibiting a wide range of biological activities, including anti-inflammatory effects. iosrjournals.orgsphinxsai.commdpi.com The exploration of these derivatives has provided insights into their mechanisms of action, particularly their ability to modulate key inflammatory processes.
A significant mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of protein denaturation. orientjchem.orgorientjchem.org Protein denaturation is a well-documented cause of inflammation. The ability of these compounds to prevent heat-induced albumin denaturation is a key indicator of their anti-inflammatory potential. For instance, a study on 2-[N-P-Tolyl Sulphon Hydrazino]-6-Fluoro-7-Substituted (1,3) Benzothiazoles, which share a similar structural backbone, highlighted their capacity to inhibit albumin denaturation, with some derivatives showing promising activity. orientjchem.org Similarly, derivatives of 2-amino-6-methoxy benzothiazole have been shown to effectively suppress hemolysis, a process related to protein stabilization, further indicating their anti-inflammatory potential. iosrjournals.orgslideshare.net
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| 2-[N-P-Tolyl Sulphon Hydrazino]-6-Fluoro-7-Substituted (1,3) Benzothiazoles | Heat-induced albumin denaturation | Demonstrated ability to inhibit protein denaturation, indicating anti-inflammatory potential. | orientjchem.org |
| 2-amino-6-methoxy benzothiazole derivatives | Inhibition of hemolysis | Hydrazino derivatives showed potent suppression of hemolysis compared to intermediate compounds. | iosrjournals.orgslideshare.net |
Antitubercular and Antimycobacterial Evaluations
The benzothiazole scaffold has been a subject of significant interest in the development of new antitubercular agents. google.comnih.gov Derivatives of this compound have been synthesized and evaluated for their potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. google.comnih.gov
A key molecular target for many antitubercular benzothiazole derivatives is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govvlifesciences.comnih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts this process, leading to bacterial death. nih.govnih.gov Several studies have focused on designing benzothiazole derivatives as selective DprE1 inhibitors. For example, benzothiazolylpyrimidine-5-carboxamides have been synthesized and shown to have better activity than the standard drug Isoniazid, with docking studies confirming their binding affinity to the DprE1 active site. nih.gov Similarly, benzothiazinone derivatives linked to 1,2,4-triazoles have been developed as DprE1 inhibitors, with some compounds showing significant antitubercular activity. researchgate.netjapsonline.com
| Compound Series | Target | Activity (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazolylpyrimidine-5-carboxamides | DprE1 | 0.08 µM (for most active compounds) | Showed better activity than Isoniazid and high selectivity for DprE1. | nih.gov |
| Benzothiazinone-1,2,4-triazoles | DprE1 | 12.5 µg/ml (for most active compounds) | Demonstrated good antitubercular activity with low cytotoxicity. | researchgate.netjapsonline.com |
| Pyrimidine-tethered benzothiazole derivatives | DprE1 | 0.24–0.98 µg/mL against sensitive strain | Highly active against drug-sensitive, MDR, and XDR strains of M. tuberculosis. | nih.gov |
Enzyme Inhibitory Profiles
Beyond their anti-inflammatory and antitubercular activities, derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in other diseases.
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of human MAO-B (hMAO-B). nih.gov Some of these compounds have shown significant inhibitory activity, with IC50 values in the nanomolar range. For instance, one of the most active derivatives in a series exhibited an IC50 value of 0.060 µM for hMAO-B. nih.gov Other studies on 2,1-benzothiazine derivatives have also reported potent inhibition of both MAO-A and MAO-B. researchgate.netresearchgate.netrsc.org
| Compound Series | Target Enzyme | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| Benzothiazole-hydrazone derivatives | hMAO-B | 0.060 µM (most active) | Selective for hMAO-B | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B | 0.062 µM (most potent) | Selective for MAO-B | semanticscholar.org |
| 2,1-Benzothiazine derivatives | MAO-A | 1.04 ± 0.01 µM (most potent) | - | researchgate.netrsc.org |
| 2,1-Benzothiazine derivatives | MAO-B | 1.03 ± 0.17 µM (most potent) | - | researchgate.netrsc.org |
Lactate dehydrogenase (LDH) is an enzyme that plays a crucial role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. researchgate.netnih.govacs.org Therefore, LDH is considered a potential target for cancer therapy. nih.govresearchgate.net Thiazole (B1198619) derivatives have been investigated as inhibitors of LDH. nih.govacs.org While specific studies on this compound derivatives as LDH inhibitors are less common, the broader class of thiazole-containing compounds has shown promise. For example, certain 1,3-benzodioxole (B145889) derivatives have exhibited selective inhibition of the LDHA isoform with IC50 values in the micromolar range. researchgate.net
| Compound Series | Target Enzyme | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| 1,3-Benzodioxole derivatives | LDHA | 13.63 µM | Selective for LDHA over LDHB | researchgate.net |
| 1,3-Benzodioxole derivatives | LDHA | 47.2 µM | Selective for LDHA over LDHB | researchgate.net |
Other Relevant Enzyme Targets and Their Inhibition (e.g., carbonic anhydrase, sterol 14-α demethylase)
While direct inhibitory studies on this compound against carbonic anhydrase and sterol 14-α demethylase are not extensively detailed in the reviewed literature, the broader class of benzothiazole derivatives has been identified as a promising scaffold for targeting these enzymes.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Benzothiazole derivatives, particularly those incorporating sulfonamide moieties, have been explored as inhibitors of various human (h) CA isoforms, including hCA I, II, V, and XIII. nih.govresearchgate.net For instance, novel amino acid-benzothiazole conjugates have demonstrated inhibitory properties against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.gov Similarly, hydrazide-sulfonamide hybrids have been synthesized and evaluated for their inhibitory activities against CA II, CA IX, and CA XII isozymes. nih.gov A series of substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were identified as dual inhibitors of 15-lipoxygenase and bovine carbonic anhydrase II (bCA II), with some compounds showing moderate inhibitory potency against bCA II. osti.gov
Sterol 14-α Demethylase Inhibition: Sterol 14-α demethylase, a cytochrome P450 enzyme (CYP51), is a key enzyme in the biosynthesis of sterols in fungi and is the primary target for azole antifungal drugs. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. While specific data on this compound is scarce, the general class of heterocyclic compounds is central to the design of CYP51 inhibitors. nih.govresearchgate.net Research has focused on developing novel azole derivatives that target fungal CYP51 with high selectivity over the human homologue to minimize side effects. cardiff.ac.uk These efforts aim to create next-generation antifungals that can overcome existing resistance mechanisms. nih.gov
Table 1: Inhibition of Carbonic Anhydrase and Sterol 14-α Demethylase by Benzothiazole and Related Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | Human Carbonic Anhydrase (hCA) II, V | Showed considerable inhibition with Ki values in the micromolar range (2.9 to 88.1 µM). | nih.gov |
| Hydrazide-sulfonamide hybrids | Carbonic Anhydrase (CA) II, IX, XII | Investigated as inhibitors for these specific isozymes. | nih.gov |
| Benzylidenyl-hydrazinyl substituted thiazoles | Bovine Carbonic Anhydrase II (bCA II) | Demonstrated moderate inhibition potency, with the most active compound having an IC50 of 1.26 ± 0.24 μM. | osti.gov |
| Azole derivatives | Fungal Sterol 14-α demethylase (CYP51) | Serve as the primary mechanism for widely used antifungal drugs. | nih.gov |
Diverse Biological Activities (e.g., Antidiabetic, Anticonvulsant, Anti-HIV, Anthelmintic, Analgesic, Antioxidant)
Derivatives of the 2-hydrazinobenzothiazole (B1674376) scaffold have been synthesized and evaluated for a wide array of pharmacological activities, demonstrating the versatility of this chemical nucleus.
Antidiabetic Activity: The benzothiazole nucleus is a recognized pharmacophore in the development of antidiabetic agents. rsc.org Hydrazine-clubbed thiazole derivatives have been synthesized and shown to inhibit diabetes-related enzymes such as α-glucosidase and α-amylase. researchgate.netnih.gov One study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones found that while the compounds were not potent α-amylase inhibitors, they exhibited excellent anti-glycation potential, which is relevant to preventing diabetic complications. nih.govfigshare.com Molecular docking studies have been employed to understand the binding interactions of these derivatives with target enzymes, supporting their potential as antidiabetic leads. researchgate.netnih.gov For instance, certain hydrazinyl thiazole derivatives showed more effective inhibitory capacity against aldose reductase than the reference compound epalrestat. nih.gov
Anticonvulsant Activity: Hydrazone derivatives featuring various heterocyclic cores, including benzothiazole, are a well-established class of anticonvulsant agents. dovepress.com The anticonvulsant mechanism is often associated with the modulation of neuronal excitability. dovepress.com Numerous studies have synthesized and evaluated benzothiazole derivatives, such as benzothiazole semicarbazones, for their ability to protect against seizures in experimental models like the maximal electroshock seizure (MES) model. dovepress.com For example, novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with some compounds showing median effective doses (ED50) significantly lower than the reference drug, ethosuximide. nih.gov
Anti-HIV Activity: The benzothiazole moiety has been incorporated into various molecular structures to explore potential anti-HIV agents. mdpi.com Research has identified benzo[d]isothiazole hydrazones as active inhibitors of HIV-1. nih.gov Structure-activity relationship (SAR) studies have indicated that the benzo[d]isothiazol-3(2H)-one moiety is a crucial structural requirement for antiretroviral activity against both wild-type HIV-1 and certain drug-resistant strains. nih.gov
Anthelmintic Activity: Benzothiazole derivatives have shown promise as anthelmintic agents. ijnrd.org The mechanism of action for many benzimidazole anthelmintics, a related class of compounds, involves the inhibition of tubulin polymerization in the parasite. Studies on novel benzothiazole derivatives have demonstrated their efficacy against parasitic worms, with some compounds showing better activity than the standard drug albendazole. ijnrd.org
Analgesic Activity: The analgesic potential of benzothiazole derivatives has been investigated in various preclinical models. nih.govbiomedpharmajournal.org Hydrazone derivatives, in general, are known to possess analgesic and anti-inflammatory properties. omicsonline.org Studies on benzothiazole-benzamides have shown that these compounds exhibit promising analgesic activity, with some derivatives demonstrating high potency in the tail-flick test in mice. biomedpharmajournal.org
Antioxidant Activity: Many benzothiazole-hydrazone derivatives have been synthesized and evaluated for their antioxidant properties, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. niscair.res.innih.gov The presence of a methoxy (B1213986) group on the benzothiazole ring has been associated with promising antioxidant activity. niscair.res.in Studies have shown that certain benzothiazol-2-yl-hydrazone derivatives exhibit antioxidant activity superior to the standard drug, ascorbic acid. niscair.res.in The antioxidant mechanism of hydrazinyl-thiazole derivatives containing catechol moieties is attributed to their ability to transfer a hydrogen atom to free radicals. nih.govmdpi.com
Table 2: Summary of Diverse Biological Activities of this compound Derivatives and Related Compounds
| Biological Activity | Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antidiabetic | Hydrazine (B178648) clubbed thiazoles | α-amylase & α-glucosidase inhibition | Compounds showed inhibitory activity with IC50 values in the micromolar range. | researchgate.netnih.gov |
| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Anti-glycation assay | Excellent anti-glycation potential, superior to standard aminoguanidine. | nih.govfigshare.com | |
| Anticonvulsant | Benzylidene camphor (B46023) hydrazones | Maximal Electroshock Seizure (MES) model | Showed varying degrees of anticonvulsant activity with low neurotoxicity. | dovepress.com |
| Cyclopentanecarbaldehyde-based thiazoles | Pentylenetetrazole (PTZ) model | ED50 values ≤ 20 mg/kg, approximately seven-fold lower than ethosuximide. | nih.gov | |
| Anti-HIV | Benzo[d]isothiazole hydrazones | MT-4 cell cultures (HIV-1) | Good activity against wild-type HIV-1 and some resistant strains. | nih.gov |
| Anthelmintic | Novel Benzothiazole derivatives | Earthworm model | Compounds 3a, 3b, and 3d showed good anthelmintic activity compared to albendazole. | ijnrd.org |
| Analgesic | Benzothiazole-benzamides | Tail immersion test in mice | Compounds showed highly significant analgesic activity (p < 0.001). | biomedpharmajournal.org |
| Hydrazone derivatives | Various preclinical models | Demonstrated significant anti-inflammatory and analgesic properties. | nih.govomicsonline.org | |
| Antioxidant | Benzothiazol-2-yl-hydrazones with methoxy group | DPPH radical scavenging assay | Showed promising antioxidant activity, better than ascorbic acid. | niscair.res.in |
| Catechol hydrazinyl-thiazole derivatives | DPPH & ABTS radical scavenging assays | Exhibited high antiradical activity, up to 5-fold higher than ascorbic acid in the DPPH assay. | nih.govmdpi.com |
Advanced Research Techniques and Methodologies
Spectroscopic and Analytical Characterization Techniques (e.g., FT-IR, NMR, Mass Spectrometry)
The precise identification and structural confirmation of newly synthesized compounds like 2-Hydrazino-5-methoxy-1,3-benzothiazole are foundational to any further investigation. A combination of spectroscopic and analytical methods is employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. For a compound such as this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the hydrazinyl group, typically in the range of 3100–3300 cm⁻¹. The spectrum would also feature bands corresponding to the C=N stretching of the benzothiazole (B30560) ring around 1640 cm⁻¹, and C-O stretching for the methoxy (B1213986) group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the hydrazinyl protons are expected to appear as a broad signal, typically between δ 4.5–5.5 ppm. The methoxy group protons would likely be observed as a singlet around δ 3.8 ppm. The aromatic protons on the benzothiazole ring would produce signals in the δ 6.8–7.5 ppm region, with their specific splitting patterns providing insight into their substitution pattern.
¹³C NMR spectroscopy complements the proton NMR data by identifying the chemical environment of each carbon atom. The methoxy carbon would have a characteristic signal, while the carbons of the benzothiazole ring would appear in the aromatic region of the spectrum. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
A series of benzothiazol-2-yl-hydrazone derivatives have been synthesized and characterized using these techniques, confirming their structures before biological screening. niscair.res.in
Computational Chemistry Applications in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the synthesis and testing of new drug candidates.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. biointerfaceresearch.com
In the context of anticancer drug development, molecular docking studies on benzothiazole derivatives have been performed to investigate their binding modes within the active sites of various protein kinases, which are often implicated in cancer progression. biointerfaceresearch.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative and the amino acid residues of the target protein. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. biointerfaceresearch.com For instance, docking studies on benzothiazole-thiazole hybrids have been used to identify competitive inhibitors of the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. It is often employed to optimize the geometry of a compound and to calculate various molecular descriptors. mdpi.comacademie-sciences.fr
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. academie-sciences.frnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can be a desirable trait for a drug molecule. nih.gov Quantum chemical calculations on substituted benzothiazole derivatives have been used to correlate these electronic parameters with their observed biological or chemical activity. sciencepub.net
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for hydrogen bonding and other non-covalent interactions with a biological target. academie-sciences.frnih.gov
Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis). academie-sciences.fr
These computational studies, including DFT and MEP analysis, have been applied to various hydrazine (B178648) derivatives to understand their structural and electronic properties. nih.govnih.govresearchgate.net
Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico predictive models are frequently used in the early stages of drug discovery to assess these properties. biointerfaceresearch.com
These models can predict various parameters, such as a compound's oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. "Drug-likeness" is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of a compound that are likely to be important for its oral bioavailability. nih.gov In silico ADME predictions have been performed for various benzothiazole-based compounds to evaluate their potential as drug candidates. nih.govresearchgate.net
In Vitro Biological Assay Methodologies
In vitro assays are essential for evaluating the biological activity of a compound in a controlled laboratory setting, typically using cell cultures or isolated enzymes.
To assess the anticancer potential of compounds like this compound, their effects on the proliferation and viability of cancer cells are studied using various cell-based assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to measure the metabolic activity of cells, which is an indicator of cell viability. This assay is frequently employed to determine the cytotoxic effects of potential anticancer compounds on various cancer cell lines. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Numerous studies have evaluated the antiproliferative activity of benzothiazole and hydrazinyl-thiazole derivatives against a panel of human cancer cell lines. For example, some hydrazine-based benzothiazoles have shown significant cytotoxicity against HeLa (cervical cancer) and COS-7 (monkey kidney fibroblast) cell lines. nih.govtandfonline.com Similarly, new arylidene-hydrazinyl-thiazole derivatives have been tested for their in vitro cytotoxicity on MDA-MB231 (breast cancer) and HeLa cell lines, with some compounds showing significant antiproliferative activity. semanticscholar.org
The table below summarizes the cytotoxic activities of some relevant benzothiazole and hydrazinyl-thiazole derivatives against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazine based benzothiazole | HeLa | 2.41 | nih.govtandfonline.com |
| Hydrazine based benzothiazole | COS-7 | 4.31 | nih.govtandfonline.com |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 (µg/mL) | semanticscholar.org |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 (µg/mL) | semanticscholar.org |
| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 (µg/mL) | semanticscholar.org |
| Benzothiazole-1,2,3-triazole hybrid | T47-D | 13 | rsc.org |
| Benzothiazole-1,2,3-triazole hybrid | T47-D | 17 | rsc.org |
| Benzothiazole-1,2,3-triazole hybrid | T47-D | 19 | rsc.org |
Microbiological Susceptibility Testing Methods (e.g., Disc Diffusion, Minimum Inhibitory Concentration (MIC) Determination)
The evaluation of the antimicrobial potential of this compound and its derivatives relies on established microbiological susceptibility testing methods. These techniques are fundamental in determining the ability of a compound to inhibit the growth of or kill microorganisms. The most commonly employed methods include the disc diffusion assay for qualitative screening and broth or agar (B569324) dilution methods for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
The disc diffusion method provides a preliminary assessment of antimicrobial activity. In this technique, sterile filter paper discs, typically 6 mm in diameter, are impregnated with a known concentration of the test compound, such as a derivative of 2-hydrazinobenzothiazole (B1674376), dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org These discs are then placed onto an agar plate that has been uniformly inoculated with a standardized suspension of a specific bacterium. semanticscholar.orgarabjchem.org The plates are incubated under controlled conditions, generally at 37°C for 24 hours for bacteria. semanticscholar.orgarabjchem.org If the compound is effective against the microorganism, it diffuses into the agar and creates a zone of no growth around the disc, known as the zone of inhibition. The diameter of this zone is measured in millimeters and provides a qualitative indication of the compound's antimicrobial potency.
For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is most commonly determined using the broth microdilution method. mdpi.com In this assay, serial twofold dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. mdpi.com Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the plates are visually inspected for turbidity. The lowest concentration of the compound at which no visible growth is observed is recorded as the MIC value, typically expressed in µg/mL. researchgate.netresearchgate.net This method allows for a direct comparison of the potency of different compounds. For instance, studies on various 2-(2-hydrazinyl)thiazole and 2-hydrazinobenzothiazole derivatives have reported MIC values against a range of bacterial strains. semanticscholar.orgresearchgate.net
The selection of microbial strains for testing is crucial and typically includes a panel of Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Common Gram-positive bacteria include Staphylococcus aureus and Bacillus subtilis, while Gram-negative bacteria often include Escherichia coli and Klebsiella pneumoniae. arabjchem.orgnih.gov
Table 1: Representative Antibacterial Activity of 2-Hydrazinobenzothiazole Derivatives
| Compound Derivative | Microorganism | Method | Result | Reference |
|---|---|---|---|---|
| Benzylidene-2-hydrazino benzothiazole | Escherichia coli | Disc Diffusion | Zone of Inhibition: 12 mm | |
| Benzylidene-2-hydrazino benzothiazole | Proteus vulgaris | Disc Diffusion | Zone of Inhibition: 14 mm | |
| 2-Hydrazinobenzothiazole derivative (M8) | Staphylococcus aureus | Disc Diffusion | Potent Activity | semanticscholar.org |
| 2-Hydrazinobenzothiazole derivative (M12) | Escherichia coli | Disc Diffusion | Potent Activity | semanticscholar.org |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Bacillus subtilis | MIC | 6.25 µg/mL | researchgate.net |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Escherichia coli | MIC | 3.125 µg/mL | researchgate.net |
Biochemical Assays for Enzyme Inhibition Studies
Biochemical assays are pivotal in elucidating the mechanism of action of bioactive molecules such as this compound and its analogues by quantifying their ability to inhibit specific enzymes. These in vitro assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
A prominent target for benzothiazole derivatives has been the α-glucosidase enzyme , which is involved in carbohydrate metabolism. The inhibitory activity against α-glucosidase is typically determined spectrophotometrically. In a common assay, the enzyme (e.g., from baker's yeast) is pre-incubated with various concentrations of the test compound. nih.gov The reaction is then initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes the substrate to produce p-nitrophenol, which can be detected by measuring the absorbance at a specific wavelength (e.g., 405 nm). The rate of the reaction is proportional to the change in absorbance over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated by comparing the reaction rates in the presence of the inhibitor to the control (without inhibitor). nih.govmdpi.comresearchgate.net For many benzothiazole-triazole derivatives, IC50 values against α-glucosidase have been reported in the micromolar range, indicating significant inhibitory potential. nih.gov
Another important class of enzymes targeted by benzothiazole derivatives are the carbonic anhydrases (CAs) , which are zinc-containing metalloenzymes involved in various physiological processes. The inhibition of human (h) CA isoforms such as hCA I, hCA II, hCA V, and hCA XII has been investigated for various benzothiazole derivatives. nih.govtandfonline.com A stopped-flow CO2 hydrase assay is a common method to determine the inhibitory potency. nih.govtandfonline.com This technique measures the enzyme-catalyzed hydration of CO2. The esterase activity of CAs can also be assayed using 4-nitrophenyl acetate (B1210297) as a substrate, where the inhibition of the enzyme leads to a decrease in the rate of 4-nitrophenol (B140041) formation. ktu.edu.tr The inhibition constant (Ki) is a more precise measure of an inhibitor's potency and is determined through kinetic studies. For a series of amino acid-benzothiazole conjugates, Ki values against different hCA isoforms were found to be in the low micromolar range. nih.gov
The general procedure for these enzyme inhibition assays involves preparing stock solutions of the test compounds, often in DMSO. nih.gov These are then diluted to various concentrations for the assay. The enzyme and inhibitor are typically pre-incubated for a specific period to allow for the formation of the enzyme-inhibitor complex before the substrate is added to start the reaction. nih.gov The reaction progress is monitored, and the data are analyzed to determine the inhibitory parameters.
Table 2: Representative Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Type | Enzyme | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| Benzothiazole-triazole derivative (6s) | α-Glucosidase | IC50 | 20.7 µM | nih.gov |
| Benzothiazole-triazole derivative (6o) | α-Glucosidase | IC50 | 22.3 µM | nih.gov |
| Thiazolidinone-based benzothiazole derivative (6) | α-Glucosidase | IC50 | 3.20 ± 0.70 µM | researchgate.net |
| Amino acid-benzothiazole conjugate (1) | Carbonic Anhydrase V (hCA V) | Ki | 4.3 µM | nih.gov |
| Amino acid-benzothiazole conjugate (1) | Carbonic Anhydrase II (hCA II) | Ki | 32.1 µM | nih.gov |
| Benzothiazole-derived sulphonamide (8c) | Carbonic Anhydrase II (hCA II) | Ki | 54.1 nM | tandfonline.com |
| Benzothiazole-derived sulphonamide (12) | Carbonic Anhydrase I (hCA I) | Ki | 61.5 nM | tandfonline.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatization and Scaffold Hybridization Strategies
The chemical reactivity of the 2-hydrazino group offers a fertile ground for creating extensive libraries of novel derivatives. Future work will focus on strategic derivatization to enhance potency, selectivity, and pharmacokinetic profiles.
Derivatization: The primary amino group of the hydrazine (B178648) moiety is a key handle for synthetic modification. nih.gov Condensation reactions with a diverse range of aldehydes and ketones can yield a variety of hydrazone derivatives. nih.govnih.gov This approach allows for the systematic introduction of different functional groups and steric bulk, enabling fine-tuning of the molecule's interaction with biological targets. For instance, reacting 2-hydrazinobenzothiazole (B1674376) derivatives with heterocyclic aldehydes has been a successful strategy in developing potent enzyme inhibitors. nih.gov
Scaffold Hybridization: A powerful strategy in modern drug design is the hybridization of two or more distinct pharmacophores to create a single molecule with potentially synergistic or novel biological activities. nih.gov The 2-Hydrazino-5-methoxy-1,3-benzothiazole scaffold can be combined with other biologically active nuclei. This molecular hybridization could lead to compounds with enhanced efficacy or multi-target activity, which is particularly valuable for complex diseases like cancer. nih.govmdpi.com
Table 1: Potential Scaffold Hybridization Strategies
| Hybrid Scaffold Partner | Potential Therapeutic Target/Application | Rationale for Hybridization |
|---|---|---|
| Quinolone | Anticancer, Antibacterial | Combines the recognized anticancer and fluorescent properties of quinolones with the benzothiazole (B30560) core. nih.gov |
| Chalcone (B49325) | Anti-inflammatory (e.g., 5-LOX inhibition) | Integrates the anti-inflammatory potency of both thiazole (B1198619) and chalcone moieties for potential synergistic effects. nih.gov |
| Isatin (B1672199) | Anticancer (e.g., Carbonic Anhydrase inhibition) | Merges two privileged scaffolds to explore new chemical space for enzyme inhibition and selectivity. mdpi.com |
| Thiazolidinone | Anticancer | Modification of existing thiazolidinone-isatin hybrids to investigate effects on activity and selectivity against cancer-related enzymes. mdpi.com |
Deeper Mechanistic Elucidation of Biological Activities through Advanced Omics Technologies
While various benzothiazole derivatives have demonstrated promising biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, the precise molecular mechanisms often remain partially understood. iosrjournals.orgmdpi.com Advanced "omics" technologies offer powerful, unbiased approaches to decipher the complex interactions of these compounds within a biological system.
Future research should employ a multi-omics approach to elucidate the mechanism of action of this compound and its optimized derivatives:
Transcriptomics (RNA-Seq): To analyze changes in global gene expression in cells treated with the compound, identifying pathways that are significantly up- or down-regulated.
Proteomics: To identify direct protein binding partners and downstream changes in protein expression and post-translational modifications, helping to pinpoint the molecular target(s).
Metabolomics: To assess how the compound alters cellular metabolic pathways, which is crucial for understanding its effects on cancer cell metabolism or microbial survival.
Integrating data from these different omics levels will provide a comprehensive systems-level understanding of the compound's biological effects, facilitating its translation into clinical applications.
Development of Advanced Computational Models for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool for accelerating the drug discovery process. researchgate.net For this compound, future efforts will focus on developing and applying sophisticated computational models for the rational design of next-generation analogs with improved properties.
Molecular Docking: This technique will continue to be used to predict and analyze the binding modes of newly designed derivatives within the active sites of specific biological targets, such as enzymes like monoamine oxidase (MAO) or tubulin. nih.govnih.gov These studies provide crucial insights into the structure-activity relationship (SAR) and guide the design of compounds with higher binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of benzothiazole derivatives with their measured biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. mdpi.com This approach saves significant time and resources in the lead optimization phase.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, reactivity, and spectroscopic features of the benzothiazole derivatives. researchgate.net This includes analyzing the distribution of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential surfaces to predict how a molecule will interact with its biological target. researchgate.net
Table 2: Computational Approaches for Lead Optimization
| Computational Method | Application in Drug Design | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinity of ligands to a protein target. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide the design of more potent inhibitors. nih.govnih.gov |
| QSAR | Developing predictive models based on existing compound data. | Estimation of biological activity for virtual compounds, prioritizing synthesis of the most promising candidates. mdpi.com |
| DFT Calculations | Analyzing electronic structure, charge distribution, and reactivity. | Fundamental understanding of molecular properties to inform rational design and derivatization strategies. researchgate.net |
| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. | Creation of a template for designing novel molecules with a high probability of being active. nih.gov |
Investigations into Non-Medicinal Chemical Applications
The unique photophysical properties of the benzothiazole nucleus open avenues for applications beyond medicine. nih.gov Future research should explore the potential of this compound and its derivatives in materials science and analytical chemistry.
Fluorescent Probes: Benzothiazole derivatives are known to form the basis of fluorescent probes for detecting specific analytes. rsc.orgnih.gov Theoretical and experimental studies have shown that modifications to the benzothiazole structure can create probes with high sensitivity and selectivity for species like hydrazine or hydrogen peroxide. nih.govresearchgate.net The hydrazino group on the title compound could itself be a reactive site for creating "turn-on" or "turn-off" fluorescent sensors.
Aggregation-Induced Emission (AIE) Luminogens: Certain benzothiazole hybrids exhibit aggregation-induced emission (AIE), a phenomenon where molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.govresearchgate.net This property is highly desirable for applications in bio-imaging, organic light-emitting diodes (OLEDs), and chemical sensors, as it overcomes the common issue of aggregation-caused quenching seen in traditional dyes. researchgate.net
Dyes and Catalysts: The benzothiazole core is a component of some industrial dyes. The hydrazide-hydrazone moiety has been incorporated into novel azo dyes designed for dyeing polyester (B1180765) fabrics, suggesting that derivatives of this compound could be explored for similar applications. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Discovery
The convergence of chemistry, biology, and data science is set to revolutionize discovery. Artificial intelligence (AI) and machine learning (ML) offer unprecedented opportunities to accelerate the exploration of the chemical space around this compound. mdpi.comdrughunter.com
Predictive Modeling: ML algorithms can be trained on existing datasets of benzothiazole compounds to build models that predict various properties, including biological activity against specific targets, ADME (absorption, distribution, metabolism, and excretion) parameters, and potential toxicity. mdpi.com These models can rapidly screen vast virtual libraries of potential derivatives to identify the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Transformers, can be used to design entirely new molecules. crimsonpublishers.comnih.gov By providing the model with the desired properties (e.g., high activity against a target, low predicted toxicity), these AI tools can generate novel benzothiazole-based structures that medicinal chemists may not have conceived of, expanding the intellectual property landscape. crimsonpublishers.comnih.gov
Reaction Prediction and Synthesis Planning: AI can also assist in the practical aspects of chemical synthesis. ML models are being developed that can predict the outcomes of chemical reactions or even devise complete retrosynthetic pathways for complex molecules, streamlining the process of creating newly designed compounds. mdpi.com
The integration of AI and ML will not replace medicinal chemists but will rather augment their capabilities, allowing for a more data-driven and efficient approach to discovering the next generation of drugs and materials based on the this compound scaffold. drughunter.com
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-Hydrazino-5-methoxy-1,3-benzothiazole?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. Evidence from analogous benzothiazole syntheses (e.g., coupling aryl halides with hydrazine under basic conditions) suggests using solvents like ethanol or DMF, catalysts such as palladium, and controlled temperature (60–100°C) . Purity is validated via melting point analysis and elemental composition matching (e.g., %C, %H, %N within 0.3% of theoretical values) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
A combination of techniques ensures structural confirmation:
- 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzothiazole ring) and carbon frameworks .
- IR Spectroscopy : Detects functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for hydrazine, C–O–C stretches at ~1250 cm⁻¹ for methoxy) .
- Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]+ for C₈H₉N₃OS at ~212 m/z) .
Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. To address this:
- Solvent Correction : Compare experimental NMR data in deuterated solvents (e.g., DMSO-d6) with density functional theory (DFT)-calculated shifts using software like Gaussian, accounting for solvent polarity .
- X-ray Crystallography : Resolve ambiguities in molecular geometry by determining the crystal structure (e.g., using SHELXL for refinement) .
- Dynamic NMR Studies : Investigate tautomeric equilibria by variable-temperature NMR to detect slow-exchange processes .
Advanced: What crystallographic strategies are effective for analyzing this compound derivatives?
Answer:
High-resolution single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement with SHELXL : Apply full-matrix least-squares refinement, anisotropic displacement parameters, and hydrogen bonding analysis to resolve hydrazine-methoxy interactions .
- Validation Tools : Check for twinning or disorder using PLATON or OLEX2 .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways:
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The hydrazine group often acts as a nucleophile due to high HOMO density .
- Transition State Analysis : Identify activation energies for hydrazine substitution reactions using Gaussian or ORCA .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., aqueous vs. aprotic) .
Advanced: What challenges arise in evaluating the pharmacological activity of this compound, and how are they mitigated?
Answer:
Challenges include solubility limitations and off-target effects. Strategies:
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., antimicrobial enzymes), guided by crystallographic data of similar benzothiazoles .
- In Vitro Assays : Validate activity against bacterial/fungal strains (e.g., S. aureus, C. albicans) via microdilution methods, comparing with positive controls like fluconazole .
Advanced: How can isomerism during synthesis impact the purity of this compound, and what purification methods are effective?
Answer:
Tautomeric or positional isomers may form due to hydrazine’s flexibility. Solutions include:
- Chromatographic Separation : Use preparative HPLC with C18 columns and isocratic elution (e.g., 70:30 methanol-water) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired isomer .
- Dynamic Kinetic Resolution : Employ chiral catalysts to favor one isomer during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
